LogP-Driven Lipophilicity Advantage Over the Des-Methyl Parent Scaffold
The target compound exhibits a computed LogP of 1.16, which is approximately 3.6-fold higher on a logarithmic scale than the des-methyl analog 3-(piperidin-4-ylmethoxy)pyridazine (LogP 0.32). This difference in lipophilicity, driven by the addition of a single methyl group, is critical for modulating membrane permeability and blood-brain barrier penetration in CNS drug discovery programs .
Des-methyl analog: LogP 0.32
ΔLogP +0.84 (3.6× on log scale)
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.16 |
| Comparator Or Baseline | 3-(Piperidin-4-ylmethoxy)pyridazine (CAS 1225227-37-1): LogP = 0.32 |
| Quantified Difference | ΔLogP = +0.84 (3.6× increase on logarithmic scale) |
| Conditions | Computed partition coefficient; data from vendor technical datasheets using a consistent algorithmic method. |
Why This Matters
A LogP shift of nearly one unit can significantly alter a compound's pharmacokinetic profile; for procurement, this means the methyl-substituted compound is the correct choice when increased lipophilicity is a synthetic objective.
